2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H34N4O4S2 and its molecular weight is 518.69. The purity is usually 95%.
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Scientific Research Applications
1. Receptor Targeting in Pharmacology
Studies have explored the application of related complex molecules in targeting specific receptors in the brain, which can be crucial for the development of treatments for conditions like anxiety and mood disorders. For instance, Rabiner et al. (2002) investigated the occupancy of the 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors in the human brain using a novel, selective, silent 5-HT(1A) antagonist, which showed potential for treating anxiety and mood disorders Rabiner et al., 2002.
2. Chemical Analysis and Quantification in Biological Samples
There have been developments in analytical methods to quantify similar complex compounds in biological samples. For instance, Lang et al. (2010) reported the development of an accurate hydrophilic liquid interaction chromatography tandem mass spectrometry-based stable isotope dilution analysis for the simultaneous quantitation of food-derived bioactive pyridines in human plasma and urine Lang et al., 2010.
3. Understanding Metabolic Pathways
Identifying and understanding the metabolites of complex molecules is crucial in toxicology and pharmacokinetics. Kulp et al. (2000) developed a method to quantify metabolites in human urine and applied it to samples from individuals who consumed cooked chicken, highlighting the significance of understanding metabolic pathways in the context of diet-related carcinogens Kulp et al., 2000.
Properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S2/c1-24(2)15-18-19(21(26)30)23(34-20(18)25(3,4)28-24)27-22(31)16-9-11-17(12-10-16)35(32,33)29-13-7-5-6-8-14-29/h9-12,28H,5-8,13-15H2,1-4H3,(H2,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYQEHGREKXUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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